molecular formula C11H10N2O3 B600105 Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate CAS No. 145126-56-3

Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B600105
CAS No.: 145126-56-3
M. Wt: 218.212
InChI Key: WQCXMERRTVXUFL-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate is a benzimidazole derivative characterized by an acetyl group at the 2-position and a methyl ester at the 6-position of the heterocyclic core. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors. The acetyl group at position 2 introduces an electron-withdrawing effect, which may modulate electronic properties and steric accessibility, while the methyl carboxylate at position 6 enhances solubility and serves as a handle for further functionalization.

Properties

IUPAC Name

methyl 2-acetyl-3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-6(14)10-12-8-4-3-7(11(15)16-2)5-9(8)13-10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCXMERRTVXUFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=C(N1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Amino-3-Hydroxybenzoate Derivatives

This method involves cyclization of methyl 4-amino-3-hydroxybenzoate with acetyl chloride or trimethyl orthoacetate under acidic conditions:

  • Reaction Conditions :
    • Trimethyl orthoacetate (MeC(OMe)₃) and sulfuric acid (H₂SO₄) as catalysts.
    • Heating at 115–160°C in xylene or THF for 6–8 hours.
  • Steps :
    • Dissolve methyl 4-amino-3-hydroxybenzoate in trimethyl orthoacetate.
    • Add catalytic H₂SO₄ and reflux to form the benzoxazole intermediate.
    • Hydrolyze the intermediate with NaOH/H₂O to yield the carboxylic acid.
    • Acetylate the amine group using acetic anhydride or acetyl chloride.
  • Yield : 65–97% for intermediate steps.

Key NMR Data :

  • 1H NMR (DMSO-d₆): δ 2.67 (s, 3H, CH₃), 7.73–8.19 (m, 3H, aromatic), 13.12 (bs, 1H, COOH).

Direct Acetylation of 2-Aminobenzimidazole Carboxylates

A two-step process starting from methyl benzimidazol-2-ylcarbamate:

  • Step 1 : Hydrolysis of methyl carbamate to 2-aminobenzimidazole using NaOH/H₂O.
  • Step 2 : Acetylation with glacial acetic acid under reflux:
    • Conditions : 117°C for 8 hours in acetic acid.
    • Yield : 80% for 2-aminobenzimidazole; 51–80% for acetylated product.

Advantages :

  • Avoids hazardous reagents.
  • Scalable for industrial production.

DMF-DMA-Mediated N-Alkylation and Acetylation

A one-pot synthesis using 2-acetyl benzo[d]imidazole and dimethylformamide dimethylacetal (DMF-DMA):

  • Conditions :
    • Xylene solvent, 140°C, 8 hours.
    • Forms N-alkyl-β-enaminone intermediates, which are subsequently acetylated.
  • Mechanism :
    • DMF-DMA acts as both a methylating agent and a catalyst.
    • Intermediate 1 (N-methyl-β-enaminone) is formed, followed by acetylation.

Characterization :

  • Single-crystal X-ray diffraction confirms the monoclinic space group (P2₁/n) with unit cell parameters:
    • a = 9.8953(3) Å, b = 5.7545(2) Å, c = 19.3590(6) Å.

Comparative Analysis of Methods

Method Yield Key Advantages Limitations
Cyclocondensation 65–97% High purity, scalable Requires acidic conditions
Direct Acetylation 51–80% Low-cost reagents Long reaction time (8 hours)
DMF-DMA Mediated 90% One-pot synthesis, crystallographically verified High temperature (140°C) required

Industrial-Scale Considerations

  • Cost Efficiency : Trimethyl orthoacetate and acetic acid are cost-effective starting materials.
  • Safety : Methods avoid dangerous reagents (e.g., cyanogen bromide).
  • Purification : Ethanol/water washes and vacuum drying ensure high purity.

Scientific Research Applications

Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its structural similarity to other bioactive benzimidazole derivatives.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The acetyl and ester groups can influence the compound’s lipophilicity and bioavailability, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Aryl-Substituted Derivatives

  • Methyl 2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (2a): Substituent: 4-Hydroxyphenyl (electron-donating). Melting Point: 306.1–307.5°C. Spectroscopic Data: FTIR shows N-H (3334 cm⁻¹) and C=O (1687 cm⁻¹) stretches; HRMS confirms [M+H]+ at 269.0921 .
  • Methyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (2b) :

    • Substituent: 4-Methoxyphenyl (moderately electron-donating).
    • Properties: Expected higher lipophilicity than 2a due to the methoxy group, which may enhance membrane permeability .

Alkyl/Acetyl-Substituted Derivatives

  • Methyl 2-propyl-4-methyl-1H-benzo[d]imidazole-6-carboxylate (3b) :

    • Substituents: Propyl (position 2) and methyl (position 4).
    • Physical State: Yellow oil (lower melting point vs. crystalline 2a).
    • Molecular Weight: 219.1 g/mol (ESI-MS) .
    • Comparison: The alkyl chains increase hydrophobicity, contrasting with the acetyl group’s polarity.
  • Methyl 2-(butylamino)-1H-benzo[d]imidazole-6-carboxylate (34): Substituent: Butylamino (electron-rich, basic). Synthesis: Formed via reaction with n-butyl isothiocyanate. Biological Relevance: Amino groups may enhance binding to charged biological targets, as seen in necroptosis inhibition studies .

Halogenated and Complex Derivatives

  • Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate: Substituents: Bromo, fluoro, and methyl groups. Molecular Weight: 396.19 g/mol. Application: Halogen atoms improve metabolic stability and binding affinity in drug-receptor interactions .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., Acetyl) : May reduce basicity of the imidazole nitrogen, altering interaction with protonated biological targets.
  • Hydrophobic Substituents (e.g., Propyl, Methoxy) : Enhance logP values, favoring passive diffusion across membranes.
  • Halogenation : Improves binding to hydrophobic pockets and resistance to oxidative metabolism .

Biological Activity

Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with related compounds, and relevant case studies.

Overview of Biological Activity

The compound is structurally related to other benzimidazole derivatives, which are known for their diverse biological activities. Research indicates that this compound exhibits significant antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

This compound has shown promising results against various microbial strains. A study indicated that derivatives of benzimidazole possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound demonstrated moderate to strong activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Benzimidazole derivatives are known to act as inhibitors of various cancer-related enzymes and pathways. For instance, they can function as topoisomerase inhibitors, which are critical in DNA replication and repair processes. This mechanism is crucial in the context of cancer therapeutics, as inhibiting these enzymes can lead to increased apoptosis in cancer cells .

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : The benzimidazole core can bind to enzymes such as topoisomerases and histone deacetylases (HDACs), modulating their activity and leading to cell cycle arrest and apoptosis in cancer cells .
  • DNA Interaction : The compound's structure allows it to intercalate into DNA, disrupting replication processes and promoting cell death through intrinsic apoptotic pathways .

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
Methyl benzimidazole-6-carboxylateLacks acetyl groupModerate anticancer activity
BenzimidazoleParent compoundBroad range of biological activities
2-MethylbenzimidazoleSimpler structureLimited biological activity
This compoundContains acetyl and ester groupsSignificant antimicrobial and anticancer properties

This table highlights the unique aspects of this compound, particularly its enhanced reactivity due to the presence of both acetyl and ester groups.

Case Studies and Research Findings

Recent studies have focused on the synthesis and pharmacological characterization of benzimidazole derivatives, including this compound. These studies reveal:

  • In Vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines, showing IC50 values indicating effective cytotoxicity. For example, certain derivatives exhibited IC50 values in the low micromolar range against multiple myeloma cells .
  • In Vivo Efficacy : In animal models, compounds derived from this class have demonstrated significant antitumor efficacy without notable cytotoxicity to normal tissues . This suggests a favorable therapeutic index for further development.
  • Mechanistic Insights : Research has shown that these compounds can induce cell cycle arrest at the G2 phase and promote apoptosis via mitochondrial pathways, emphasizing their potential as therapeutic agents .

Q & A

Q. What are the key synthetic methodologies for preparing Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate and its derivatives?

The synthesis typically involves cyclocondensation and functionalization steps. For example, methyl benzo[d]imidazole carboxylates are synthesized by refluxing intermediates (e.g., 2-substituted benzimidazoles) with methanol and catalytic sulfuric acid for 72 hours, followed by precipitation and purification via column chromatography . Acetylation at the 2-position can be achieved using acetyl chloride or similar reagents under anhydrous conditions. Structural variations (e.g., sulfonyl or aryl substitutions) require tailored protocols, such as coupling with sulfonyl chlorides or aryl halides in the presence of bases like TEA .

Q. How can researchers validate the purity and structural integrity of this compound?

A multi-analytical approach is essential:

  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 8.15 ppm for aromatic protons in CDCl₃ ), FT-IR (e.g., C=O stretch at ~1700 cm⁻¹), and UV-vis (λmax ~300 nm for π→π* transitions in benzimidazoles ).
  • Chromatography : HPLC with C18 columns and acetonitrile/water gradients.
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 232.1 for analogs ).

Q. What in vitro assays are suitable for evaluating its biological activity?

For EGFR inhibition studies (common for benzimidazole derivatives):

  • Enzyme assays : Measure IC₅₀ using recombinant EGFR kinase and ATP-analog substrates.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with doxorubicin as a positive control .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to EGFR active sites (PDB: 1M17) .

Advanced Research Questions

Q. How can computational modeling optimize its nonlinear optical (NLO) properties?

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

  • Polarizability (⟨α⟩) and hyperpolarizability (βtot) : Nitro-substituted derivatives show enhanced βtot (e.g., 6-nitro-2-(4-nitrophenyl) analog: βtot = 1.2×10⁻²⁷ esu) due to charge transfer from donor (benzimidazole) to acceptor (nitro groups) .
  • Frontier molecular orbitals (FMOs) : Narrow HOMO-LUMO gaps correlate with red-shifted UV-vis spectra, validated experimentally .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-effect analysis : Apply the median-effect equation (Chou-Talalay method) to quantify synergism/antagonism in combination therapies. Use CompuSyn software for CI-isobolograms and dose-reduction indices .
  • Structural validation : Cross-check crystallographic data (e.g., CCDC entries) to confirm substituent effects on bioactivity .

Q. How can structure-activity relationship (SAR) studies improve potency?

  • Substituent variation : Test analogs with electron-withdrawing groups (e.g., -Cl, -NO₂) at the 2-position for enhanced EGFR affinity. Table 1 in shows R₁/R₂ modifications (e.g., Sb1: -Cl at R₂ increases IC₅₀ by 2-fold).
  • Scaffold hopping : Replace the acetyl group with sulfonyl or oxadiazole moieties to modulate solubility and target engagement .

Q. What crystallographic techniques elucidate its solid-state structure?

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). For example, methyl benzo[d]imidazole derivatives show planar benzimidazole cores with dihedral angles <5° between rings .
  • Twinned data refinement : SHELXL’s TWIN/BASF commands handle pseudo-merohedral twinning, common in benzimidazole crystals .

Q. How do ADMET properties influence its drug development potential?

  • In silico prediction : SwissADME predicts moderate bioavailability (TPSA ~80 Ų, LogP ~2.5) but potential CYP3A4 inhibition.
  • Experimental validation : Microsomal stability assays (e.g., t₁/₂ in human liver microsomes) and Ames tests for mutagenicity .

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